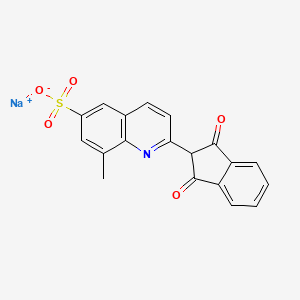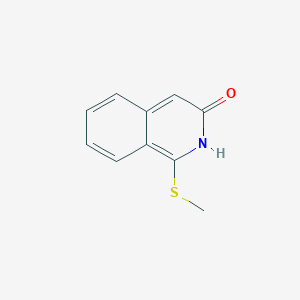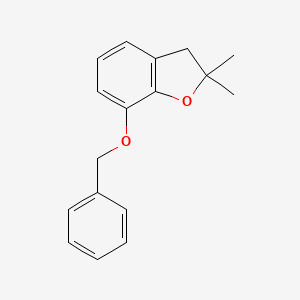
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- is a chemical compound with the molecular formula C16H18O2 It is a derivative of benzofuran, characterized by the presence of a phenylmethoxy group at the 7th position and two methyl groups at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzofuran derivatives and phenylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Steps: The process may include steps such as alkylation, reduction, and cyclization to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction may produce benzofuran alcohols.
Scientific Research Applications
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- include:
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
- Carbofuran phenol
- 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran
Uniqueness
What sets Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(phenylmethoxy)- apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
| 835629-22-6 | |
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2,2-dimethyl-7-phenylmethoxy-3H-1-benzofuran |
InChI |
InChI=1S/C17H18O2/c1-17(2)11-14-9-6-10-15(16(14)19-17)18-12-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
VFJWUXYLCNNTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/no-structure.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
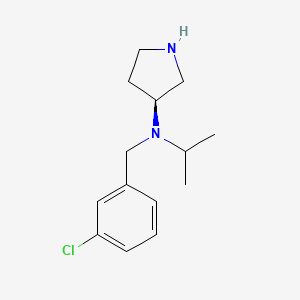

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
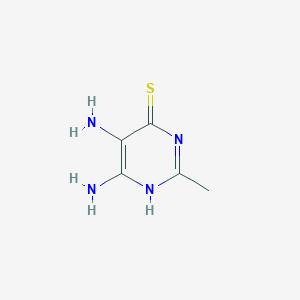
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
